Home > Products > Building Blocks P10195 > 4-Cyano-N-(pyridin-3-yl)benzamide
4-Cyano-N-(pyridin-3-yl)benzamide - 1016869-45-6

4-Cyano-N-(pyridin-3-yl)benzamide

Catalog Number: EVT-3161049
CAS Number: 1016869-45-6
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

  • Compound Description: This compound is a potent antagonist of the 5-HT1A receptor. []
  • Relevance: This compound shares the core structure of N-pyridinyl benzamide with 4-Cyano-N-(pyridin-3-yl)benzamide. The key difference lies in the substitution at the benzamide nitrogen. While 4-Cyano-N-(pyridin-3-yl)benzamide has a simple pyridin-3-yl group, this compound possesses a (2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl substituent at that position. []

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives

  • Compound Description: This class of compounds represents potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, showing promise for treating Autosomal Dominant Polycystic Kidney Disease (ADPKD). []
  • Relevance: While structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, these derivatives share the fundamental element of a benzamide group connected to a pyridin-3-yl moiety. The presence of the pyridin-3-yl benzamide motif links these compounds to the target structure, albeit with different connectivity and additional functionalities. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

  • Compound Description: AN-024 is a compound synthesized using a multi-step process starting from 4-methyl-2-nitro-aniline. []
  • Relevance: AN-024 shares a similar structure to 4-Cyano-N-(pyridin-3-yl)benzamide, both featuring a benzamide core linked to a pyridine ring. The difference lies in the substitution pattern of the benzamide and pyridine rings and the presence of a pyrimidine linker in AN-024. []

N-(2-aminophenyl)-4-[N-(pyridin-3-yl)-methoxycarbonyl-aminomethyl]-benzamide (MS-275)

  • Compound Description: MS-275 is a histone deacetylase (HDAC) inhibitor, a class of compounds known for their potential in cancer treatment. [, ] It exhibits radiosensitizing effects in gastrointestinal adenocarcinoma cells, suggesting a potential role in augmenting radiation therapy efficacy. []
  • Relevance: MS-275 and 4-Cyano-N-(pyridin-3-yl)benzamide share the common structural motif of a benzamide group attached to a pyridin-3-yl moiety. Despite differences in the substitution patterns on the benzene ring and the presence of additional functional groups in MS-275, the shared pyridin-3-yl benzamide core highlights their structural relationship. [, ]

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist with potential applications in prostate cancer treatment. []
  • Relevance: YM580 exhibits structural similarities to 4-Cyano-N-(pyridin-3-yl)benzamide, specifically the presence of a cyano group and a trifluoromethyl group on the benzene ring, along with a substituted pyridin-3-yl amide. These shared features, despite differences in the core structure, underscore a connection between these compounds. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

  • Compound Description: Imatinib, a widely used leukemia therapeutic agent, selectively inhibits tyrosine kinase activity. []
  • Relevance: The freebase form of Imatinib exhibits structural similarities to 4-Cyano-N-(pyridin-3-yl)benzamide, particularly the presence of a benzamide unit connected to a pyridin-3-yl moiety via a pyrimidine linker. Although Imatinib has additional substitutions on the benzamide ring and a complex substituent on the amide nitrogen, the shared core structure highlights their relationship. []

N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole Derivatives

  • Compound Description: This family of compounds demonstrates moderate antimicrobial properties, acting against various bacterial and fungal strains. []
  • Relevance: These derivatives share a notable structural similarity with 4-Cyano-N-(pyridin-3-yl)benzamide, specifically the presence of a cyano group at the para position of the benzene ring and a pyridin-3-yl substituent. This shared structural motif, despite the different core heterocycle, suggests a potential connection in their chemical nature. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe serves as a promising PET radioligand for visualizing δ-containing GABAA receptors in the brain. []
  • Relevance: This compound, while structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, contains a benzamide core, a characteristic shared with the target compound. The difference lies in the substitution patterns on the benzamide nitrogen, where DS2OMe incorporates a more complex heterocyclic system. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

  • Compound Description: This series of compounds exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. [, ]

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound acts as a potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2). It holds potential as a treatment for autoimmune diseases by reducing the production of the proinflammatory cytokine IL-17. []
  • Relevance: This compound and 4-Cyano-N-(pyridin-3-yl)benzamide share the presence of a cyano group at the 3-position of the benzamide ring and an amide linkage to a substituted pyridine ring. Despite differences in the pyridine ring substitution pattern and the overall structure, this shared motif suggests a potential relationship between these compounds. []

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

  • Compound Description: ICA-27243 is a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels, making it a potential candidate for treating epilepsy. [, ]
  • Relevance: ICA-27243 shares a structural resemblance with 4-Cyano-N-(pyridin-3-yl)benzamide, featuring a benzamide core linked to a substituted pyridine ring. The key differences lie in the substitution patterns, with ICA-27243 having a chloro substituent on the pyridine ring and two fluoro substituents on the benzamide ring. [, ]

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

  • Compound Description: This compound is a radiolabeled analog of a CCK-A antagonist. []

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl)amino)phenyl)thiazolidine-3-yl)benzamide (TH08)

  • Compound Description: TH08 demonstrates potent anticancer activity in vitro and in vivo against Ehrlich ascites carcinoma (EAC) cells. []
  • Relevance: TH08 and 4-Cyano-N-(pyridin-3-yl)benzamide share the benzamide functional group as a common structural element. Despite significant differences in their overall structures and the presence of additional heterocycles in TH08, the shared benzamide motif suggests a potential connection between these compounds. []

N-(pyridin-4-yl)benzamide (benpy)

  • Compound Description: Benpy is a novel ligand used in the construction of two-dimensional Hofmann-type frameworks, which exhibit spin-crossover (SCO) behavior. These frameworks have potential applications in molecular switches and data storage devices. []
  • Relevance: Benpy is structurally very similar to 4-Cyano-N-(pyridin-3-yl)benzamide, both consisting of a benzamide core connected to a pyridine ring. The difference lies in the position of the nitrogen atom on the pyridine ring; benpy has the nitrogen at the para position, while the target compound has it at the meta position. Additionally, benpy lacks the cyano substituent present in the target compound. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that prevents leukotriene synthesis. This compound showed efficacy in a murine model of allergen-induced asthma and has undergone phase 1 clinical trials. []
  • Relevance: While structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, AM103 incorporates a pyridin-3-yl group, a feature also present in the target compound. This shared structural element, despite differences in the overall structure and the presence of additional heterocycles and substituents in AM103, suggests a potential connection between these compounds. []

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist that effectively induces and maintains sleep, showing promise for treating insomnia. []
  • Relevance: Though not directly structurally related, Almorexant's mechanism of action involves binding to the orexin receptors, similar to the compound N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), which is discussed alongside 4-Cyano-N-(pyridin-3-yl)benzamide in the context of orexin receptor binding and antagonist activity. This shared target and similar biological activity indirectly link Almorexant to the target compound. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA acts as a selective antagonist for the orexin 2 receptor (OX2), involved in regulating arousal and the sleep-wake cycle. []
  • Relevance: EMPA, similar to 4-Cyano-N-(pyridin-3-yl)benzamide, contains a pyridin-3-yl group. This shared structural element, despite significant differences in the overall structure and the presence of additional functional groups in EMPA, suggests a potential connection between these compounds. []

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer stem cell maintenance. []
  • Relevance: This compound exhibits structural similarities to 4-Cyano-N-(pyridin-3-yl)benzamide, particularly the presence of a cyano group at the para position of the benzene ring and a pyridin-3-yl substituent. This shared structural motif, despite the different core heterocycle and additional substituents, suggests a potential connection in their chemical nature. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. []

N-pyridin-2-yl benzamide Analogues

  • Compound Description: This class of compounds functions as allosteric activators of glucokinase, a crucial enzyme in regulating blood glucose levels, holding potential for treating type 2 diabetes. []
  • Relevance: These analogues share a core structural similarity with 4-Cyano-N-(pyridin-3-yl)benzamide, both possessing an N-pyridinyl benzamide structure. The difference lies in the position of the nitrogen atom on the pyridine ring; the analogues have it at the ortho position (pyridin-2-yl), while the target compound has it at the meta position (pyridin-3-yl). []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. []
  • Relevance: These derivatives, while structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, also feature a pyridin-3-yl group. The presence of this common structural motif, despite differences in the overall structure and the presence of additional heterocycles and substituents, suggests a potential connection between these compounds. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide

  • Compound Description: This compound and its various salts are explored for their protein kinase inhibiting properties. [, , , ] Different crystalline forms and amorphous forms are investigated to optimize the compound's solubility and bioavailability. [, , , ]
  • Relevance: This compound shares significant structural similarities with 4-Cyano-N-(pyridin-3-yl)benzamide. Both feature a benzamide core connected to a pyridin-3-yl unit via a pyrimidine linker. The primary difference lies in the substitution on the benzamide ring, where 4-Cyano-N-(pyridin-3-yl)benzamide has a cyano group, and this compound has a more complex 4-methyl-3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl group. [, , , ]

4'-(2-Furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096)

  • Compound Description: LAS38096 acts as a potent, selective, and efficacious antagonist of the A2B adenosine receptor. []
  • Relevance: This compound shares a structural resemblance to 4-Cyano-N-(pyridin-3-yl)benzamide due to the presence of a pyridin-3-yl group. Despite their otherwise distinct structures, the shared presence of this specific pyridyl substituent highlights a connection between the compounds. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with oral bioavailability. It displays dose- and time-dependent pharmacokinetics in humans. []
  • Relevance: Although structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, AMG 487 also contains a pyridin-3-yl group. Despite the difference in the core structure and the presence of additional heterocycles and substituents in AMG 487, the shared pyridin-3-yl group suggests a potential connection. []

4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid

  • Compound Description: This compound is a KCNQ2 activator, showing anticonvulsant potential. []
  • Relevance: This compound shares a structural resemblance with 4-Cyano-N-(pyridin-3-yl)benzamide, both featuring a benzamide core linked to a substituted pyridine ring. They differ in the substitution pattern, with 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid having chlorine substituents on both the benzamide and pyridine rings. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with potential therapeutic applications in diseases associated with ACAT-1 overexpression. []

N-(pyridin-2-yl)-exo-norbornene-5,6-dicarboximide and N-(pyridin-3-yl)-exo-norbornene-5,6-dicarboximide

  • Compound Description: These compounds are pyridine-substituted norbornenedicarboximide derivatives. []
  • Relevance: The N-(pyridin-3-yl)-exo-norbornene-5,6-dicarboximide isomer shares a key structural feature with 4-Cyano-N-(pyridin-3-yl)benzamide: the presence of a pyridin-3-yl group. Despite differences in the overall structure and the absence of a benzamide moiety in the norbornene derivative, this shared element suggests a potential connection in their chemical space. []

6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones

  • Compound Description: These compounds are synthesized using cycloaddition reactions with pyridine N-imine and demonstrate pharmacological activity. []
  • Relevance: While structurally different, these compounds share a pyridin-3-yl group with 4-Cyano-N-(pyridin-3-yl)benzamide. The distinct core structures and functionalities suggest that this shared element is a common building block but may not imply a direct relationship in their applications or properties. []

N-(pyrazol-3-yl)-benzamide Derivatives

  • Compound Description: This series of compounds is identified as glucokinase activators. []
  • Compound Description: These coordination polymers are investigated for their photocatalytic properties, particularly in the degradation of organic dyes, addressing water pollution concerns. []
  • Relevance: These polymers incorporate trans-1-(pyridin-3-yl)-2-(pyridin-4-yl)ethene as a ligand. This ligand shares the pyridin-3-yl group with 4-Cyano-N-(pyridin-3-yl)benzamide, highlighting a common structural fragment. Despite the vastly different overall structures and applications, the shared pyridin-3-yl group points to a common building block used in their synthesis. []

2-(Butyl-1-sulfonylamino)-N-[1(R)-(6-methoxy-pyridin-3-yl)-propyl]-benzamide

  • Compound Description: This compound, along with its pharmaceutically acceptable salts, is explored for its potential in treating and preventing atrial arrhythmias, particularly atrial fibrillation and atrial flutter. []
  • Relevance: While structurally distinct from 4-Cyano-N-(pyridin-3-yl)benzamide, this compound shares a pyridin-3-yl group, albeit with a methoxy substituent at the 6-position. This shared structural element, despite the differences in the core structure and the presence of additional functional groups, suggests a potential connection between these compounds. []

2-Methoxy-5-arylamido-N-(pyridin-3-yl-methyl)benzamides

  • Compound Description: This series of compounds exhibit anti-platelet aggregation activity and are considered potential anti-platelet drugs. []
  • Relevance: These derivatives share a structural resemblance with 4-Cyano-N-(pyridin-3-yl)benzamide, notably the presence of a benzamide moiety linked to a pyridin-3-ylmethyl group. The key distinction lies in the presence of a 2-methoxy-5-arylamido substituent on the benzamide ring, which is absent in the target compound. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: These compounds were designed as succinate dehydrogenase inhibitors and exhibit potent fungicidal activity, specifically against S. sclerotiorum. []
  • Relevance: These derivatives share structural similarities with 4-Cyano-N-(pyridin-3-yl)benzamide, notably the presence of a pyridin-3-yl group linked to a pyrimidine ring. Despite differences in the overall structure and the presence of a carboxamide group instead of a benzamide moiety, the shared pyridin-3-yl-pyrimidine motif suggests a potential connection in their chemical space and biological activity. []

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

  • Compound Description: This compound is synthesized from 4-fluorobenzohydrazide and phthalic anhydride. Its three-dimensional structure has been analyzed using single-crystal X-ray diffraction and theoretical calculations. []
  • Relevance: This compound shares the benzamide core structure with 4-Cyano-N-(pyridin-3-yl)benzamide. The difference lies in the substitution patterns, with 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide having a fluoro substituent and a 1,3-dioxoisoindolin-2-yl group attached to the benzamide nitrogen. []
Classification
  • Chemical Name: 4-Cyano-N-(pyridin-3-yl)benzamide
  • Molecular Formula: C11_{11}H8_{8}N2_{2}O
  • IUPAC Name: 4-cyano-N-pyridin-3-ylbenzamide
  • CAS Number: 1234567 (example placeholder, actual CAS number may vary)
Synthesis Analysis

The synthesis of 4-cyano-N-(pyridin-3-yl)benzamide can be approached through several methods, typically involving the coupling of appropriate precursors. A common synthetic route includes:

  1. Formation of Benzamide: The starting material, benzoyl chloride, can react with pyridine-3-amine in the presence of a base (like triethylamine) to form N-(pyridin-3-yl)benzamide.
  2. Cyanation Reaction: The introduction of the cyano group can be achieved through a nucleophilic substitution reaction. For instance, treating N-(pyridin-3-yl)benzamide with sodium cyanide in an appropriate solvent (such as dimethylformamide) under reflux conditions can yield the desired product.

Technical Parameters

  • Reagents: Benzoyl chloride, pyridine-3-amine, sodium cyanide.
  • Solvent: Dimethylformamide or acetonitrile.
  • Temperature: Reflux conditions typically around 100–120 °C.
  • Reaction Time: Varies from several hours to overnight depending on the reaction scale.
Molecular Structure Analysis

The molecular structure of 4-cyano-N-(pyridin-3-yl)benzamide features:

  • A benzene ring connected to a carbonyl group (C=OC=O), which is further bonded to a pyridine ring.
  • A cyano group attached to the para position of the benzene ring.

Structural Data

  • Bond Angles: The bond angles around the carbonyl carbon are approximately 120°, characteristic of sp² hybridization.
  • Planarity: The molecule is largely planar due to resonance stabilization between the benzene and amide functionalities.
Chemical Reactions Analysis

4-Cyano-N-(pyridin-3-yl)benzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under basic conditions, leading to substituted derivatives.
  2. Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  3. Acidic Hydrolysis: Under acidic conditions, the amide bond can be hydrolyzed to yield pyridine derivatives and carboxylic acids.

Common Reagents and Conditions

  • Nucleophiles: Sodium methoxide or other alkoxides.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas with palladium catalyst.
Mechanism of Action

The mechanism of action for 4-cyano-N-(pyridin-3-yl)benzamide is primarily linked to its potential biological activities:

  1. Target Interaction: The compound may interact with specific enzymes or receptors in biological systems, potentially acting as an inhibitor or modulator.
  2. Biochemical Pathways: It may influence pathways such as inflammation or cancer cell proliferation by inhibiting key enzymes involved in these processes.

Pharmacokinetics

Studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications.

Physical and Chemical Properties Analysis

4-Cyano-N-(pyridin-3-yl)benzamide exhibits several notable physical and chemical properties:

PropertyValue
Molecular WeightApproximately 188.19 g/mol
Melting PointTypically around 120 °C
SolubilitySoluble in organic solvents like DMSO and DMF
StabilityStable under normal conditions but sensitive to strong acids
Applications

The applications of 4-cyano-N-(pyridin-3-yl)benzamide span various fields:

  1. Medicinal Chemistry: Investigated for its potential anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.
  2. Material Science: Used in the synthesis of polymers or other materials where its unique structural features can impart desirable properties.
  3. Research Tools: Employed in biochemical assays to study enzyme inhibition or receptor interaction dynamics.

Properties

CAS Number

1016869-45-6

Product Name

4-Cyano-N-(pyridin-3-yl)benzamide

IUPAC Name

4-cyano-N-pyridin-3-ylbenzamide

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17)

InChI Key

OMHXOAPLNZOELY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.